Cas no 2091874-45-0 (1-4-chloro-2-(trifluoromethyl)phenylprop-2-en-1-one)

1-4-chloro-2-(trifluoromethyl)phenylprop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-4-chloro-2-(trifluoromethyl)phenylprop-2-en-1-one
- EN300-1935295
- 1-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-en-1-one
- 2091874-45-0
-
- Inchi: 1S/C10H6ClF3O/c1-2-9(15)7-4-3-6(11)5-8(7)10(12,13)14/h2-5H,1H2
- InChI Key: NOXIUFRCFHTRNS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(C=C)=O)=C(C(F)(F)F)C=1
Computed Properties
- Exact Mass: 234.0059270g/mol
- Monoisotopic Mass: 234.0059270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 17.1Ų
1-4-chloro-2-(trifluoromethyl)phenylprop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1935295-0.25g |
1-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-en-1-one |
2091874-45-0 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1935295-2.5g |
1-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-en-1-one |
2091874-45-0 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1935295-10.0g |
1-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-en-1-one |
2091874-45-0 | 10g |
$4852.0 | 2023-05-26 | ||
Enamine | EN300-1935295-10g |
1-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-en-1-one |
2091874-45-0 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1935295-5g |
1-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-en-1-one |
2091874-45-0 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1935295-0.1g |
1-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-en-1-one |
2091874-45-0 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1935295-0.05g |
1-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-en-1-one |
2091874-45-0 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1935295-5.0g |
1-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-en-1-one |
2091874-45-0 | 5g |
$3273.0 | 2023-05-26 | ||
Enamine | EN300-1935295-0.5g |
1-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-en-1-one |
2091874-45-0 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1935295-1g |
1-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-en-1-one |
2091874-45-0 | 1g |
$986.0 | 2023-09-17 |
1-4-chloro-2-(trifluoromethyl)phenylprop-2-en-1-one Related Literature
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
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2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
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5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
Additional information on 1-4-chloro-2-(trifluoromethyl)phenylprop-2-en-1-one
Introduction to 1-4-Chloro-2-(trifluoromethyl)phenylprop-2-en-1-one (CAS No. 2091874-45-0)
1-4-Chloro-2-(trifluoromethyl)phenylprop-2-en-1-one, with the CAS number 2091874-45-0, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its chlorinated and trifluoromethylated aromatic ring, which imparts specific chemical properties and reactivity patterns.
The molecular formula of 1-4-chloro-2-(trifluoromethyl)phenylprop-2-en-1-one is C10H6ClF3O, and it has a molecular weight of approximately 230.59 g/mol. The presence of the chloro and trifluoromethyl groups on the aromatic ring significantly influences its electronic and steric properties, making it an attractive candidate for various synthetic transformations and biological studies.
In the realm of pharmaceutical research, 1-4-chloro-2-(trifluoromethyl)phenylprop-2-en-1-one has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate specific biological pathways, particularly those involved in inflammation and cancer. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Beyond its pharmaceutical applications, 1-4-chloro-2-(trifluoromethyl)phenylprop-2-en-1-one has also found use in materials science. Its unique electronic properties make it a valuable building block for the synthesis of advanced materials with tailored optical and electronic characteristics. Researchers at the University of California, Berkeley, have reported the use of this compound in the development of novel semiconducting polymers for organic photovoltaic devices. These polymers exhibit improved charge transport properties and enhanced stability under various environmental conditions.
In the context of chemical synthesis, 1-4-chloro-2-(trifluoromethyl)phenylprop-2-en-1-one serves as a versatile intermediate for the preparation of complex organic molecules. Its reactivity can be harnessed through various synthetic strategies, including nucleophilic substitution reactions, electrophilic aromatic substitutions, and cross-coupling reactions. A notable example is its use in the synthesis of fluorinated aryl ketones, which are important intermediates in the production of agrochemicals and pharmaceuticals.
The synthesis of 1-4-chloro-2-(trifluoromethyl)phenylprop-2-en-1-one typically involves multi-step processes that ensure high purity and yield. One common approach involves the reaction of 4-chloro-o-tolunitrile with trifluoromethanesulfonyl chloride followed by hydrolysis to form the corresponding ketone. This method has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
Safety considerations are paramount when handling 1-4-chloro-2-(trifluoromethyl)phenylprop-2-en-1-one. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure worker safety and environmental protection. It is recommended to use personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound. Additionally, storage should be in a cool, dry place away from incompatible materials.
In conclusion, 1-4-chloro-2-(trifluoromethyl)phenylprop-2-en-1-one (CAS No. 2091874-45-0) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure provides a foundation for further research and development, making it an important molecule in modern scientific endeavors.
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